3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is hypothesized to act as a phosphoinositide-specific phospholipase C-γ (PLC-γ) inhibitor. [] PLC-γ plays a role in cell motility, which is essential for tumor cell invasion and metastasis. Inhibiting PLC-γ can disrupt these processes and potentially halt tumor progression.
The primary application of 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, as indicated by the available research, is in cancer research. [, , ] In vitro studies demonstrate its potential as an anti-cancer agent against various breast cancer cell lines, including MDA-MB-231 and MCF-7. [, ] It exhibits cytotoxic effects against these cell lines, inducing apoptosis (programmed cell death). []
Furthermore, research suggests that this compound can lower the fraction of cancer stem cells (CSCs) in the MDA-MB-231 cell line. [, ] CSCs are a subpopulation of cancer cells with enhanced tumor-initiating and drug-resistant properties, contributing to cancer recurrence and treatment failure. By targeting and reducing CSCs, 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may offer a more effective approach to cancer therapy.
This compound also shows potential in modulating glycosphingolipid (GSL) expression in both CSCs and non-CSCs. [, ] GSLs are complex lipids involved in various cellular processes, including cell signaling and adhesion. Altering GSL expression, particularly in CSCs, could disrupt their growth and survival, further contributing to its anti-cancer effects.
Additionally, 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrates an impact on the metabolic profiles of breast cancer cells. [] Specifically, it affects glycolysis/gluconeogenesis, pyruvate metabolism, and inositol metabolism. These metabolic pathways are often dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Therefore, targeting these pathways represents a viable strategy for cancer treatment.
CAS No.: 13478-45-0
CAS No.: 132843-44-8
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2